molecular formula C22H26N2O B8091965 1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone

1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone

Cat. No.: B8091965
M. Wt: 334.5 g/mol
InChI Key: WQQBIBNCSCLVDX-UHFFFAOYSA-N
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Description

1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide precursor reacts with ethylenediamine.

    Attachment of the Phenylmethyl Group: The phenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

    Formation of the Final Compound: The final step involves the reaction of the intermediate compounds to form this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-butanone
  • 1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-hexanone

Uniqueness

1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone is unique due to its specific chain length and substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(2-aminoethyl)-2-benzylindol-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-3-13-22(25)24-20-12-8-7-11-18(20)19(14-15-23)21(24)16-17-9-5-4-6-10-17/h4-12H,2-3,13-16,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQBIBNCSCLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1C2=CC=CC=C2C(=C1CC3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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